molecular formula C24H17D5FNO2 B1158565 AM2201 N-(4-hydroxypentyl) metabolite-d5

AM2201 N-(4-hydroxypentyl) metabolite-d5

Cat. No. B1158565
M. Wt: 380.5
InChI Key: HTFNNXALSQKDIS-HXXXRZHPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM2201 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of AM2201 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the CB1 and CB2 receptors, respectively. AM2201 N-(4-hydroxypentyl) metabolite is an expected urinary metabolite of AM2201, based on the known metabolism of similar compounds. Its biological actions are unknown.

Scientific Research Applications

1. Analytical Detection in Biological Samples

  • AM2201 and its metabolites, including the N-(4-hydroxypentyl) metabolite, are detected in biological samples like urine, essential for forensic and clinical toxicology. This detection helps in understanding the distribution and metabolism of synthetic cannabinoids in the human body (Elian & Hackett, 2014).

2. Metabolic Pathway Analysis

  • Studies on AM2201 and its metabolites have contributed to the understanding of cytochrome P450-mediated oxidative metabolism of synthetic cannabinoids. Such research informs on the potential toxicological properties and mechanisms of action at cannabinoid receptors (Chimalakonda et al., 2012).

3. Drug Abuse Detection and Differentiation

  • Research involving AM2201 metabolites aids in differentiating between the abuse of various synthetic cannabinoids. The presence and ratio of specific metabolites can indicate particular substance use, which is critical in legal medicine and drug abuse studies (Jang et al., 2014).

4. Development of Analytical Methods

  • The identification of AM2201 metabolites has led to advancements in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), enhancing drug monitoring capabilities in forensic and clinical settings (Wohlfarth et al., 2013).

5. Understanding Pharmacokinetics and Pharmacodynamics

  • Research on AM2201 and its metabolites, including the N-(4-hydroxypentyl) metabolite, contributes to the understanding of the pharmacokinetics and pharmacodynamics of synthetic cannabinoids. This research is critical in assessing the risks and effects associated with synthetic cannabinoid use (Carlier et al., 2018).

properties

Product Name

AM2201 N-(4-hydroxypentyl) metabolite-d5

Molecular Formula

C24H17D5FNO2

Molecular Weight

380.5

InChI

InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2/i3D,4D,11D,13D,16D

InChI Key

HTFNNXALSQKDIS-HXXXRZHPSA-N

SMILES

O=C(C1=C([2H])N(CCCC(O)CF)C2=C1C([2H])=C([2H])C([2H])=C2[2H])C3=CC=CC4=C3C=CC=C4

synonyms

(1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AM2201 N-(4-hydroxypentyl) metabolite-d5
Reactant of Route 2
Reactant of Route 2
AM2201 N-(4-hydroxypentyl) metabolite-d5
Reactant of Route 3
AM2201 N-(4-hydroxypentyl) metabolite-d5
Reactant of Route 4
AM2201 N-(4-hydroxypentyl) metabolite-d5
Reactant of Route 5
AM2201 N-(4-hydroxypentyl) metabolite-d5
Reactant of Route 6
AM2201 N-(4-hydroxypentyl) metabolite-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.